
5-Ethyl-2-propyl-pyrazol-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-propyl-pyrazol-3-OL is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-propyl-pyrazol-3-OL can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of ethyl hydrazine with 2-propyl-1,3-diketone under acidic conditions can yield the desired pyrazole derivative . Another method involves the [3+2] cycloaddition of alkynes with diazo compounds, which can be catalyzed by transition metals such as copper or silver .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and cost-effective methods. One such method is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine or other oxidizing agents . This method offers high yields and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-propyl-pyrazol-3-OL undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Dihydropyrazoles
Substitution: Alkylated or acylated pyrazole derivatives
Aplicaciones Científicas De Investigación
5-Ethyl-2-propyl-pyrazol-3-OL has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-propyl-pyrazol-3-OL involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Phenyl-3-methylpyrazole: Contains a phenyl group, which imparts different electronic properties and biological activities.
Uniqueness
The ethyl and propyl groups provide a balance of hydrophobicity and steric effects, making it suitable for various chemical transformations and interactions with biological targets .
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
5-ethyl-2-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H14N2O/c1-3-5-10-8(11)6-7(4-2)9-10/h6,9H,3-5H2,1-2H3 |
Clave InChI |
QEZSDIOGTMJSLB-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C=C(N1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
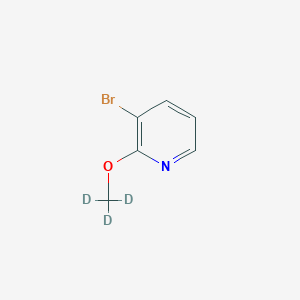
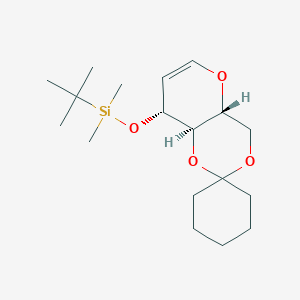
![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)
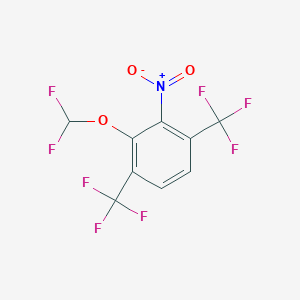
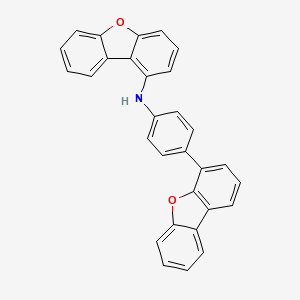
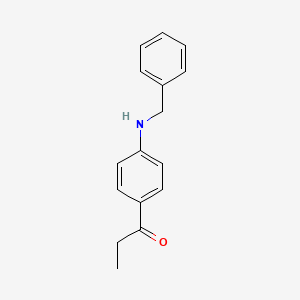

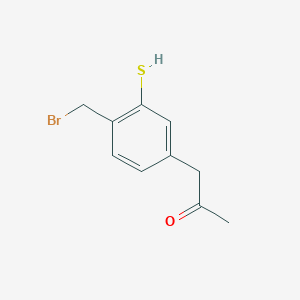
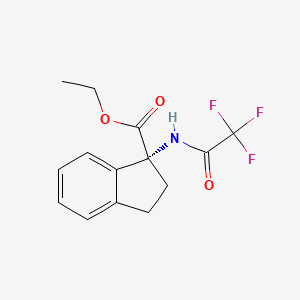
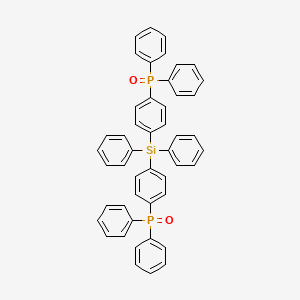
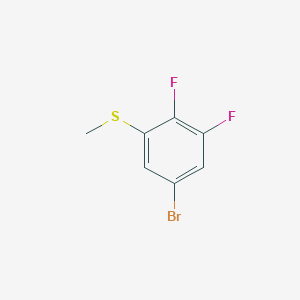
![Methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate](/img/structure/B14035655.png)

